1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
4-(4-ethylphenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTLUJGYRIUKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CNC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-ethylbenzaldehyde with glycine followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
The compound is being investigated for its potential in drug discovery, particularly in the treatment of diseases such as cancer and infections. Its structural features suggest it may interact with biological targets, influencing pathways relevant to disease mechanisms.
- Anticancer Activity: Research indicates that derivatives of dihydropyrazine compounds can inhibit the growth of cancer cells by targeting specific oncogenes and tumor suppressor pathways. For instance, studies on related compounds have shown efficacy against KRAS mutant cancers, which are notoriously difficult to treat .
- Antimicrobial Properties: Preliminary studies have explored the antibacterial and antifungal activities of similar dihydropyrazine derivatives. These compounds exhibit significant inhibition against various pathogens, suggesting that 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione could possess similar properties .
Materials Science
Applications in Advanced Materials:
The compound's unique electronic properties make it suitable for applications in materials science, especially in the development of conductive polymers and organic electronics.
- Conductive Polymers: The incorporation of dihydropyrazine structures into polymer matrices can enhance electrical conductivity. For example, composites made with these compounds have shown improved performance in organic photovoltaic cells.
- Sensors and Devices: Research is ongoing into the use of this compound in sensor technologies. Its ability to undergo redox reactions makes it a candidate for use in electrochemical sensors for detecting environmental pollutants .
Synthetic Organic Chemistry
Building Block for Synthesis:
As a versatile building block, this compound can be used to synthesize more complex heterocyclic structures through various chemical reactions.
- Synthesis Routes: The synthesis typically involves condensation reactions with aldehydes or ketones followed by cyclization steps. The presence of the ethylphenyl group can influence the reactivity and selectivity of subsequent reactions.
- Reaction Mechanisms: Understanding the mechanism of action is crucial for optimizing synthetic pathways. The compound can act as a nucleophile or electrophile depending on the reaction conditions, allowing for diverse functionalization opportunities.
-
Anticancer Research:
A study published in Nature examined a series of dihydropyrazine derivatives for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the ethyl group significantly enhanced activity against specific cancer types . -
Material Development:
Research conducted at a leading university demonstrated that incorporating this compound into polymer blends improved electrical conductivity by up to 30%, making it a promising candidate for future electronic applications .
Mechanism of Action
The mechanism by which 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrazine-2,3-dione core allows for functionalization at the 1- and 5-positions. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula C₁₂H₁₂N₂O₂.
Key Observations:
- 1-Position Substituents: The 4-ethylphenyl group in the target compound introduces moderate steric bulk and lipophilicity compared to smaller groups like 2-methylphenyl (logP ~1.5 vs. ~1.2) . Cyclopropylmethyl (logP ~1.0) enhances metabolic stability but reduces solubility .
- 5-Position Modifications: Trifluoromethylphenethyl groups (e.g., compound 12 ) significantly increase hydrophobicity and electron-withdrawing effects, enhancing DAO binding affinity. Chlorination at the 6-position (compound 29 ) further modulates reactivity and steric interactions.
Structural and Functional Implications
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and sulfonyl (-SO₂CH₃) groups (e.g., compound 60 ) enhance metabolic stability and enzyme inhibition by polarizing the pyrazine core .
- Hydrogen Bonding: The dihydropyrazine-2,3-dione moiety engages in hydrogen bonding with DAO active sites, as evidenced by NMR shifts (δ 11.26–12.01 ppm for NH protons) .
- Steric Effects: Bulky substituents like phenethyl (compound 12 ) improve selectivity but may reduce solubility, necessitating formulation adjustments.
Biological Activity
1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione is a compound of interest due to its potential biological activity and therapeutic applications. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound is characterized by a dihydropyrazine core, which is known for its diverse biological activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit poly(ADP-ribose) polymerases (PARPs), which play crucial roles in DNA repair and cell death pathways. For instance, derivatives of 2,3-dihydrophthalazine-1,4-dione have demonstrated potent inhibition against PARP10 with IC50 values in the low nanomolar range .
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For example, studies on related diketopiperazine derivatives have shown promising results in inhibiting tumor growth both in vitro and in vivo .
- Bioisosteric Modifications : The introduction of bioisosteres has been explored to enhance the pharmacological profile of dihydropyrazine derivatives. This approach can improve selectivity and reduce side effects while maintaining or enhancing potency .
Antitumor Studies
A notable study highlighted the antitumor efficacy of this compound analogs. These compounds were tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation. The study reported an IC50 value of approximately 200 nM for one of the most potent analogs .
Inhibition Studies
In a comparative analysis, several derivatives were synthesized and evaluated for their inhibitory effects on PARP enzymes. The results indicated that modifications to the dihydropyrazine structure significantly impacted inhibitory potency. Compounds with bulky substituents exhibited enhanced activity against PARP10 compared to simpler analogs .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | PARP10 | ~200 | Inhibition |
| 2,3-Dihydrophthalazine-1,4-dione | PARP10 | 130-160 | Inhibition |
| Diketopiperazine Derivative | Various Cancer Lines | ~250 | Antitumor |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of oxalamide precursors under acidic conditions. For example, N-(2,2-diethoxyethyl)-N′-alkyl oxalamides undergo cyclization using concentrated HCl to form the dihydropyrazine-dione core, followed by hydrogenation with palladium catalysts to stabilize the structure . Key variables include solvent choice (e.g., ethanol or DMSO), reaction temperature (reflux conditions), and catalyst loading. Yields can be improved by optimizing stoichiometry and avoiding side reactions through controlled addition of reagents. Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1650–1750 cm⁻¹) characteristic of the diketone moiety. X-ray crystallography, as demonstrated in related dihydropyrazine-dione derivatives, provides definitive confirmation of molecular geometry and intermolecular interactions .
Q. What are the known biological activities or molecular targets of this compound?
- Methodological Answer : Dihydropyrazine-dione derivatives exhibit pH-dependent fluorescence and G-quadruplex DNA binding. For instance, analogous compounds show enhanced G-quadruplex affinity at lower pH (e.g., pH 6.0) due to protonation of the dihydropyrazinedione moiety, which stabilizes ligand-DNA interactions. Cytotoxicity assays in HT29 colon cancer cells revealed EC₅₀ values as low as 300 nM, suggesting therapeutic potential .
Advanced Research Questions
Q. How do substituents on the dihydropyrazine-dione core influence its physicochemical and biological properties?
- Methodological Answer : Substituents like the 4-ethylphenyl group modulate electronic effects and steric hindrance. For example:
- Electron-withdrawing groups (e.g., nitro) increase electrophilicity at carbonyl centers, enhancing reactivity in nucleophilic additions.
- Aromatic substituents (e.g., phenyl rings) improve π-π stacking with biomolecular targets like G-quadruplex DNA .
Comparative studies using analogs (e.g., 1-tetradecyl or 1-isopropylphenyl derivatives) reveal that bulky alkyl chains reduce solubility but improve membrane permeability .
Q. What experimental challenges arise in studying the pH-dependent fluorescence of this compound, and how can they be addressed?
- Methodological Answer : The fluorescence quenching observed at higher pH (pKa ~6.9) complicates real-time monitoring in physiological environments. To mitigate this:
- Use buffered solutions with controlled ionic strength to stabilize protonation states.
- Pair with FRET-based assays to correlate fluorescence changes with binding events (e.g., G-quadruplex interactions).
- Employ stopped-flow techniques to capture rapid pH-induced conformational changes .
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity variations) be resolved?
- Methodological Answer : Discrepancies may stem from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
